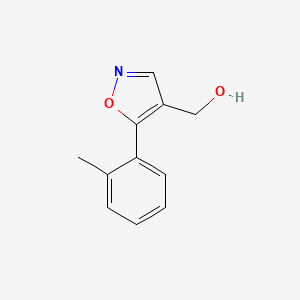

(5-(o-Tolyl)isoxazol-4-yl)methanol

Description

Properties

CAS No. |

1891192-88-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

[5-(2-methylphenyl)-1,2-oxazol-4-yl]methanol |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-9(7-13)6-12-14-11/h2-6,13H,7H2,1H3 |

InChI Key |

BKYLTOBWLJOTNH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=C(C=NO2)CO |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=NO2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of (5-(o-Tolyl)isoxazol-4-yl)methanol becomes evident when compared to other isoxazole derivatives (Table 1). Key differences lie in the substituent positions and functional groups, which significantly affect physicochemical and biological properties.

Table 1. Structural and Molecular Comparison of Selected Isoxazole Derivatives

Substituent Effects on Physicochemical Properties

- Ortho vs. This steric effect may influence crystallinity and melting points, though specific data for the target compound are unavailable.

- Electron-Donating vs. Withdrawing Groups: The dichlorophenyl group in (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol introduces electron-withdrawing effects, likely lowering electron density on the isoxazole ring compared to the electron-donating methyl groups in o-tolyl or p-tolyl derivatives.

- hydroxymethyl -CH2OH) .

Preparation Methods

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole derivatives such as (5-(o-Tolyl)isoxazol-4-yl)methanol are commonly synthesized via cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds or their equivalents. The key step is the formation of the isoxazole ring by reaction of a suitable precursor (often a chalcone or an α,β-unsaturated ester/ketone) with hydroxylamine or hydroxylamine salts under controlled conditions.

Preparation of Isoxazole Core via Hydroxylamine Cyclization

A widely employed method involves the cyclization of chalcone derivatives with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, typically in ethanol solvent under reflux conditions. This method is supported by research on isoxazole derivatives synthesis, where the chalcone intermediate is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol, heated under reflux for several hours (e.g., 6 hours), followed by isolation of the isoxazole product by precipitation and recrystallization.

- Chalcone (α,β-unsaturated ketone) + Hydroxylamine hydrochloride + Sodium acetate → Isoxazole derivative (reflux in ethanol)

| Parameter | Typical Value |

|---|---|

| Solvent | Ethanol |

| Base | Sodium acetate |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Workup | Concentration, ice-water precipitation, filtration, recrystallization |

This method yields isoxazole derivatives with good purity and moderate to high yields. The reaction is regioselective, favoring the formation of the 4-substituted isoxazole ring.

Synthesis of this compound via Ethyl 5-methylisoxazole-4-carboxylate Intermediate

A more specific approach involves preparing ethyl 5-methylisoxazole-4-carboxylate as a key intermediate, which can be further reduced to the corresponding hydroxymethyl derivative.

Preparation of Ethyl 2-ethoxymethylene acetoacetate:

Triethyl orthoformate and ethyl acetoacetate are heated in acetic anhydride solvent to form ethyl 2-ethoxymethylene acetoacetate. This step involves removal of low-boiling by-products such as ethyl acetate, leading to a short reaction time and high yield.Cyclization with Hydroxylamine:

The ethyl 2-ethoxymethylene acetoacetate is reacted with hydroxylamine hydrochloride or free hydroxylamine aqueous solution in methanol or ethanol under reflux. This cyclization forms ethyl 5-methylisoxazole-4-carboxylate with yields ranging from 55% to 85%, depending on conditions and reagents. Use of free hydroxylamine aqueous solution improves regioselectivity and reduces isomer formation.Reduction to this compound:

The ester group in ethyl 5-methylisoxazole-4-carboxylate can be selectively reduced to the hydroxymethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound.

Alternative Synthetic Routes and Industrial Considerations

Use of Diacetone and Sodium Alkoxide:

For related isoxazole derivatives, diacetone is used as a starting material with sodium methoxide or sodium ethoxide in ester solvents (methyl or ethyl acetate), followed by acidification and crystallization to obtain intermediates. Subsequent reaction with hydroxylamine hydrochloride and inorganic bases (e.g., sodium carbonate) in ethanol-water mixtures at 40-50°C for 15 hours yields isoxazole products with high purity (>99%) and total yields over 80%, suitable for industrial scale-up.-

- Mild reaction conditions

- Simple operation and easy control

- Low environmental pollution

- High product purity and yield

- Cost-effectiveness for industrial production

Summary of Key Preparation Methods

Research Findings and Notes

- The use of free hydroxylamine aqueous solution instead of hydroxylamine salts improves regioselectivity and reduces isomer content in the product.

- Reaction temperature and order of addition significantly influence yield and purity; low temperature (0-10°C) cyclizations shorten reaction time and improve yield.

- The reduction step to convert esters to hydroxymethyl groups requires careful control to avoid over-reduction or decomposition.

- Industrially, environmentally friendly solvents and bases are preferred to minimize pollution and cost.

- Analytical techniques such as NMR, IR, and TLC are essential for monitoring reaction progress and confirming product purity.

Q & A

Q. What are the standard synthetic routes for (5-(o-Tolyl)isoxazol-4-yl)methanol, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of aryl oximes with β-diketones or β-keto esters in basic media. For example, sodium hydroxide in methanol at 0–5°C facilitates the formation of the isoxazole core, followed by acidification to precipitate the product . Optimization involves adjusting pH (e.g., maintaining pH 10 for nucleophilic attack), solvent selection (ethanol or DMF/EtOH mixtures for recrystallization), and monitoring via TLC (petroleum ether:ethyl acetate, 70:30) . Reflux times (1–24 hours) and stoichiometric ratios (e.g., 1:1 molar ratios of reactants) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Key techniques include:

- ¹³C NMR : Peaks at δ 62.6 ppm (hydroxymethyl group) and δ 127–138 ppm (aromatic carbons) confirm substituent positioning .

- ESI-MS : Molecular ion peaks (e.g., m/z 438 [M+1]) validate molecular weight and purity .

- IR Spectroscopy : Absorbances near 3440 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=N of isoxazole) are diagnostic .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties (e.g., atomization energies ±2.4 kcal/mol) and electronic excitation spectra . Time-dependent DFT (TDDFT) is recommended for low-lying excited states, using adiabatic approximations and basis sets like 6-31G* .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coats) due to uncharacterized toxicity .

- Store in cool, dry conditions away from ignition sources .

- Refer to analogous isoxazole safety data (e.g., acute toxicity protocols for 4-methylthiazole derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-examine functional selection (e.g., compare gradient-corrected vs. hybrid functionals for NMR chemical shift predictions) .

- Step 2 : Validate computational models with experimental benchmarks (e.g., TDDFT excitation energies vs. UV-Vis spectra) .

- Step 3 : Apply contradiction frameworks (e.g., iterative data triangulation between DFT, NMR, and X-ray crystallography) .

Q. What methodological considerations are critical when designing bioactivity studies involving this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., enzymes or receptors) .

- Pharmacological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assays) and selectivity profiling against structurally related compounds (e.g., GluR5 agonists) .

Q. How can reaction parameters be systematically varied to improve the scalability of this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- DoE Approach : Use factorial design to optimize variables like temperature (reflux vs. microwave-assisted synthesis), solvent polarity (ethanol vs. DMF), and catalyst loading .

- Stereochemical Monitoring : Employ chiral HPLC or circular dichroism to track enantiomeric excess during scale-up .

Q. What advanced quantum chemical methods provide the most accurate thermodynamic properties for isoxazole derivatives like this compound?

- Methodological Answer :

- Double-Hybrid Functionals : Methods like DSD-PBEP86-D3(BJ) improve accuracy for Gibbs free energy calculations (±1 kcal/mol error) .

- Non-Covalent Interaction (NCI) Analysis : Visualize weak interactions (e.g., hydrogen bonds) using Multiwfn software to refine solvation models .

Q. How should researchers approach ecological risk assessment for this compound when empirical ecotoxicity data is unavailable?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to predict biodegradability and bioaccumulation potential based on logP values and molecular fragments .

- Read-Across Analysis : Compare to structurally similar compounds (e.g., 5-(hydroxymethyl)thiazoles) with known ecotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.